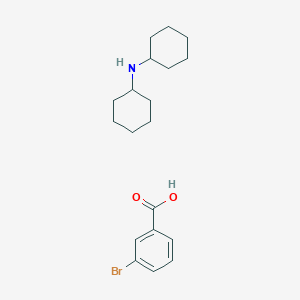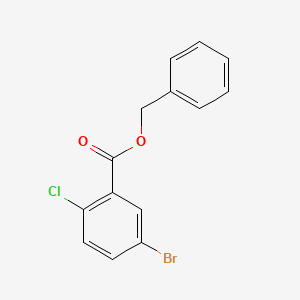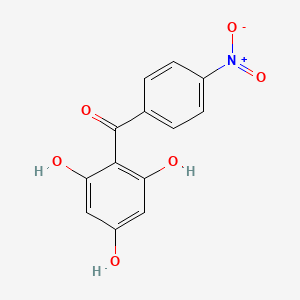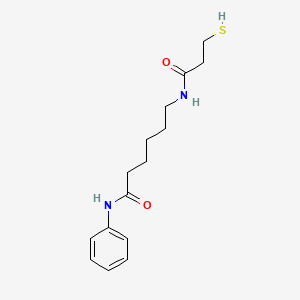
3-bromobenzoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 3-bromobenzoic acid and N-cyclohexylcyclohexanamine. The molecular formula for this compound is C19H28BrNO2, and it has a molecular weight of 382.335 Da
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromobenzoic acid is synthesized from 3-bromotoluene by oxidation using potassium permanganate. The process involves mixing m-bromotoluene, potassium hydroxide, and water, heating to boiling, and slowly adding potassium permanganate. The mixture is then refluxed for 4 hours. After acidification and filtration, the crude product is obtained. This crude product is dissolved in ethanol with ammonia water, acidified with hydrochloric acid, filtered, and washed with water to obtain 3-bromobenzoic acid .
Industrial Production Methods
Industrial production methods for 3-bromobenzoic acid typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization from solvents like acetone or methanol .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom in 3-bromobenzoic acid can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction can yield compounds with different functional groups such as alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Bromobenzoic acid;N-cyclohexylcyclohexanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The bromine substituent on the benzoic acid moiety can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexylamine group can interact with hydrophobic pockets in proteins, enhancing the compound’s stability and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzoic acid: Similar structure but with the bromine atom at the 4-position.
2-Bromobenzoic acid: Bromine atom at the 2-position, leading to different reactivity and properties.
3-Nitrobenzoic acid: Nitro group instead of bromine, resulting in different chemical behavior.
Uniqueness
3-Bromobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the combination of the bromine substituent and the cyclohexylamine group.
Propiedades
Número CAS |
817177-05-2 |
|---|---|
Fórmula molecular |
C19H28BrNO2 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
3-bromobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
Clave InChI |
IFYSIQUCQRGKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)

![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)

![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
